molecular formula C17H11ClN2O3 B12880645 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one

Cat. No.: B12880645
M. Wt: 326.7 g/mol
InChI Key: GZKDHGYKBZRHPO-QFULKBQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired oxazolidinone compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further investigation in medicinal chemistry.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the oxazolidinone ring is particularly interesting due to its known activity in other pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-2-furancarboxaldehyde: Similar in structure but with a furan ring instead of an oxazolidinone ring.

    2-(4-Chlorophenyl)-5-pyrimidinecarboxylic acid: Contains a pyrimidine ring and a carboxylic acid group.

    Chlorfenapyr: A halogenated pyrrole used as a pesticide.

Uniqueness

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one is unique due to the presence of both the oxazolidinone ring and the imino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11ClN2O3

Molecular Weight

326.7 g/mol

IUPAC Name

(5Z)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-2-imino-3-phenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C17H11ClN2O3/c18-12-8-6-11(7-9-12)14(21)10-15-16(22)20(17(19)23-15)13-4-2-1-3-5-13/h1-10,19H/b15-10-,19-17?

InChI Key

GZKDHGYKBZRHPO-QFULKBQASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C(=O)C3=CC=C(C=C3)Cl)/OC2=N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.